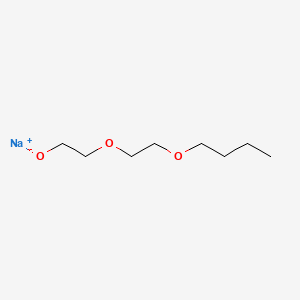
Sodium 2-(2-butoxyethoxy)ethanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(2-butoxyethoxy)ethanolate is an organic sodium salt with the molecular formula C8H17NaO3 and a molecular weight of 184.209 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-(2-butoxyethoxy)ethanolate can be synthesized through the reaction of 2-(2-butoxyethoxy)ethanol with sodium metal. The reaction typically involves dissolving sodium metal in anhydrous ethanol and then adding 2-(2-butoxyethoxy)ethanol to the solution. The reaction is exothermic and should be carried out under controlled conditions to prevent any hazards .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions are carefully monitored. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-(2-butoxyethoxy)ethanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylates.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of polar solvents and elevated temperatures.
Major Products:
Oxidation: Carboxylates
Reduction: Alcohols
Substitution: Various substituted ethers
Wissenschaftliche Forschungsanwendungen
Sodium 2-(2-butoxyethoxy)ethanolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 2-(2-butoxyethoxy)ethanolate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
- Sodium ethoxide (C2H5ONa)
- Sodium methoxide (CH3ONa)
- Sodium tert-butoxide (C4H9ONa)
Comparison: Sodium 2-(2-butoxyethoxy)ethanolate is unique due to its longer alkyl chain, which imparts different solubility and reactivity properties compared to shorter-chain sodium alkoxides. This makes it particularly useful in reactions requiring specific steric and electronic effects .
Eigenschaften
CAS-Nummer |
38321-18-5 |
|---|---|
Molekularformel |
C8H17NaO3 |
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
sodium;2-(2-butoxyethoxy)ethanolate |
InChI |
InChI=1S/C8H17O3.Na/c1-2-3-5-10-7-8-11-6-4-9;/h2-8H2,1H3;/q-1;+1 |
InChI-Schlüssel |
KAJZHZHQGRIPIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCC[O-].[Na+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13962194.png)
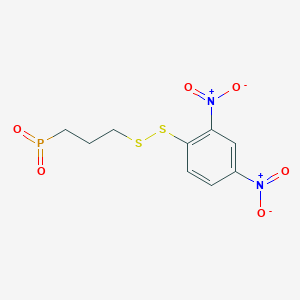
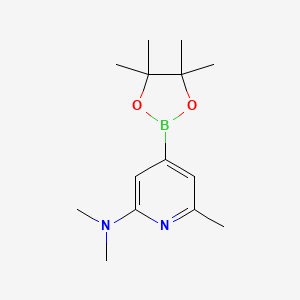
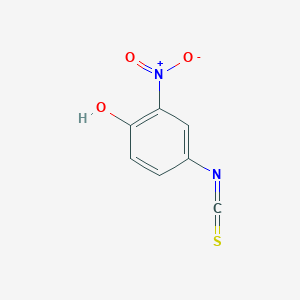
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13962215.png)
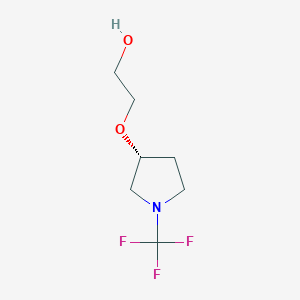
![2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B13962222.png)
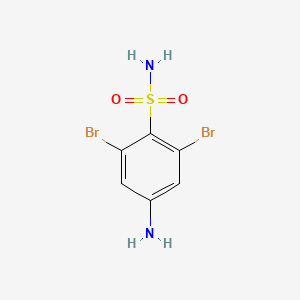
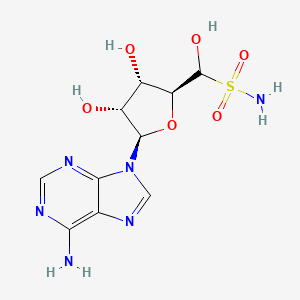
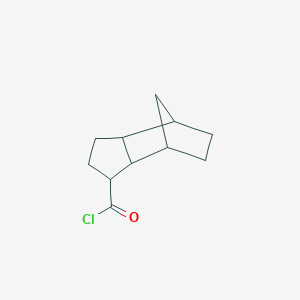
![tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962245.png)
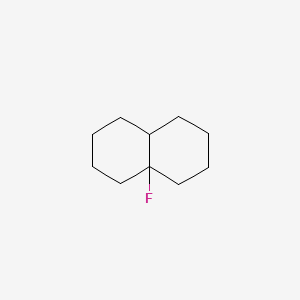
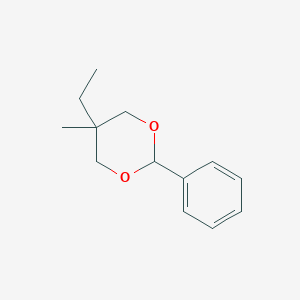
![5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde](/img/structure/B13962263.png)
